Cas no 68452-41-5 (Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl-)
68452-41-5 structure
Product Name:Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl-
CAS No:68452-41-5
MF:C17H17N
MW:235.323584318161
CID:1728092
PubChem ID:10963421
Update Time:2025-04-21
Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl-
- N,N-dibenzylprop-2-yn-1-amine
- DTXSID90449909
- CHEMBL4871798
- SCHEMBL1174217
- 68452-41-5
- N,N-dibenzyl-N-(2-propynyl)amine
- BDBM50573299
- D87068
- Benzenemethanamine, N-(phenylmethyl)-N-2-propyn-1-yl-
- AG-205/08425002
- DIBENZYL(PROP-2-YN-1-YL)AMINE
- AKOS008716064
-
- Inchi: 1S/C17H17N/c1-2-13-18(14-16-9-5-3-6-10-16)15-17-11-7-4-8-12-17/h1,3-12H,13-15H2
- InChI Key: WMJCLHWQJNADLX-UHFFFAOYSA-N
- SMILES: N(CC#C)(CC1C=CC=CC=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 235.13621
- Monoisotopic Mass: 235.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- PSA: 3.24
Benzenemethanamine, N-(phenylmethyl)-N-2-propynyl- Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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